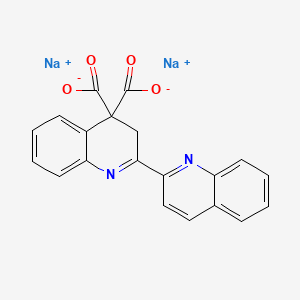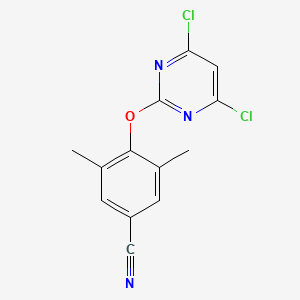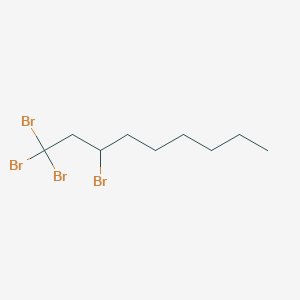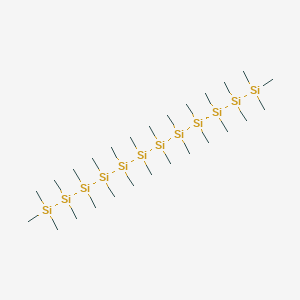
Hexacosamethyldodecasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosamethyldodecasilane is a chemical compound belonging to the class of organosilicon compounds It is characterized by its unique structure, which consists of a silicon backbone with methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosamethyldodecasilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{Cl-Si-(CH}_3\text{)}_3 + \text{LiCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{Si-Si-(CH}_3\text{)}_3 + \text{LiCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound often involves the Müller-Rochow process, where methylchlorosilanes are produced by the direct reaction of methyl chloride with silicon in the presence of copper catalysts. The resulting methylchlorosilanes are then further reacted to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosamethyldodecasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: Substitution reactions with halides or other nucleophiles can replace the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Hexacosamethyldodecasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its derivatives are explored for potential use in drug delivery systems due to their biocompatibility.
Medicine: Research is ongoing into its use in medical implants and prosthetics.
Industry: It is used in the production of high-performance materials, including coatings and sealants.
Mécanisme D'action
The mechanism by which hexacosamethyldodecasilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds provide the compound with its unique properties, such as thermal stability and resistance to chemical degradation. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of stable complexes and materials.
Comparaison Avec Des Composés Similaires
Hexacosamethyldodecasilane can be compared with other organosilicon compounds such as:
Octamethylcyclotetrasiloxane: Known for its use in silicone elastomers.
Hexamethyldisiloxane: Used as a solvent and in the production of silicone polymers.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Uniqueness: this compound is unique due to its high degree of methylation, which imparts exceptional hydrophobicity and thermal stability compared to other organosilicon compounds.
Propriétés
Numéro CAS |
4774-85-0 |
|---|---|
Formule moléculaire |
C26H78Si12 |
Poids moléculaire |
727.9 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyl)silyl]-[[[[[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C26H78Si12/c1-27(2,3)29(7,8)31(11,12)33(15,16)35(19,20)37(23,24)38(25,26)36(21,22)34(17,18)32(13,14)30(9,10)28(4,5)6/h1-26H3 |
Clé InChI |
BILQNQILJYZRHM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


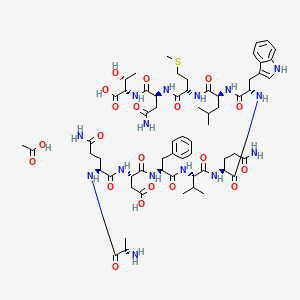
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
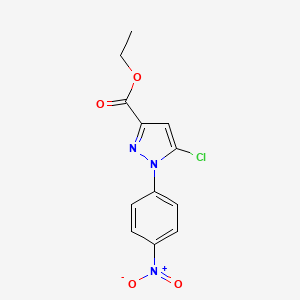

![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
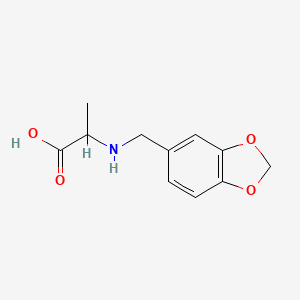

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)


